molecular formula C15H21O6Pr B082262 Tris(pentane-2,4-dionato-O,O')praseodymium CAS No. 14553-09-4

Tris(pentane-2,4-dionato-O,O')praseodymium

Cat. No. B082262
CAS RN: 14553-09-4
M. Wt: 459.27 g/mol
InChI Key: XHHPPFGXFRSCCQ-KJVLTGTBSA-N
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Description

Tris(pentane-2,4-dionato-O,O’)praseodymium is a complex compound. It is similar to other tris(pentane-2,4-dionato-O,O’) metal complexes, such as those of gallium , iridium , and rhodium , which consist of a central metal atom surrounded by three pentane-2,4-dionate ligands .


Synthesis Analysis

The synthesis of similar tris(pentane-2,4-dionato-O,O’) metal complexes involves the reaction of the metal with 2,4-pentanedione (also known as acetylacetone) in the presence of a base . The base deprotonates the 2,4-pentanedione, forming a bidentate ligand that can bond to the metal atom .


Molecular Structure Analysis

The molecular structure of tris(pentane-2,4-dionato-O,O’)praseodymium is likely to be similar to that of other tris(pentane-2,4-dionato-O,O’) metal complexes. For example, in tris(3-chloro-pentane-2,4-dionato-κ(2)O,O’)iron(III), the iron(III) cation is coordinated by six oxygen atoms from three 3-chloro-pentane-2,4-dionate ligands in a slightly distorted octahedral environment .

Scientific Research Applications

Supercritical Fluid Applications

Studies have explored the solubility of tris(pentane-2,4-dionato) chromium(III) in supercritical carbon dioxide (SC-CO2) with organic modifiers. This research demonstrates the potential for using similar tris(β-diketonato) complexes in supercritical fluid applications, suggesting avenues for the use of Tris(pentane-2,4-dionato-O,O')praseodymium in enhancing solubility and reaction conditions in supercritical CO2, a solvent known for its environmental benefits and efficiency in chemical processes (Ohashi et al., 2006).

Hydrogen-Bonding Studies

The hydrogen-bond formation capabilities of tris(β-diketonato) complexes with chlorinated phenols have been thoroughly investigated, showing these complexes' roles in forming hydrogen-bonded complexes. Such studies highlight the potential of Tris(pentane-2,4-dionato-O,O')praseodymium in elucidating hydrogen bonding phenomena and designing new materials with specific interaction capabilities (Khan & Imura, 2000).

Photophysical and Electrochemical Studies

Research on heteroleptic anthryl-substituted β-ketoenolates of rhodium(III) and iridium(III) reveals the intricate interplay between fluorophore-metal interactions, photophysical, and electrochemical behaviors. These insights suggest that Tris(pentane-2,4-dionato-O,O')praseodymium could be explored for its photophysical properties and potential applications in developing new optical materials, sensors, or catalysts (Carano et al., 2002).

Luminescence Sensing

Tris(β-diketonato)lanthanides have been characterized as luminescent sensing probes for biologically significant substrates like glutamic acid and aspartic acid. This suggests potential applications for Tris(pentane-2,4-dionato-O,O')praseodymium in the field of luminescence sensing, particularly for detecting and studying neurotransmitters and other biological molecules (Tsukube et al., 2009).

Green Synthesis and Chemical Transformations

The green synthesis of chalcones and their derivatives using polyethylene glycol 400 catalyzed by boric acid highlights a sustainable approach to chemical synthesis. This research opens avenues for using Tris(pentane-2,4-dionato-O,O')praseodymium in environmentally friendly synthesis processes and as a catalyst for organic transformations (Dong et al., 2016).

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXQKISUYACYGB-LNTINUHCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentane-2,4-dionato-O,O')praseodymium

CAS RN

14553-09-4
Record name Tris(pentane-2,4-dionato-O,O')praseodymium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014553094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(pentane-2,4-dionato-O,O')praseodymium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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